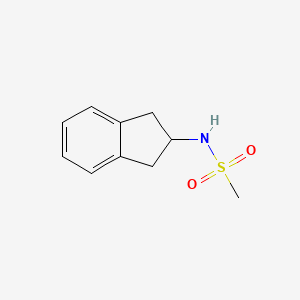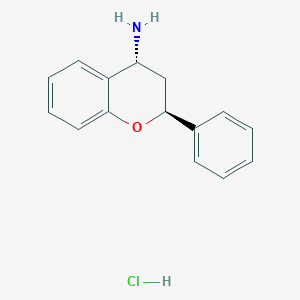
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylchroman-4-one.
Reduction: The carbonyl group of 2-phenylchroman-4-one is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a reductive amination process, using reagents like sodium cyanoborohydride and an appropriate amine source.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the reduction and amination steps, and large-scale chromatography for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: The chroman ring can be further reduced under strong reducing conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Fully reduced chroman derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
Biologically, this compound is studied for its interaction with neurotransmitter receptors. It has shown potential as a ligand for certain G-protein coupled receptors, influencing neurological pathways.
Medicine
In medicine, this compound is investigated for its neuroprotective properties. It is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry
Industrially, the compound is used in the development of pharmaceuticals. Its hydrochloride salt form is particularly valuable for creating stable and soluble drug formulations.
Mechanism of Action
The mechanism of action of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets in the brain. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating signal transduction pathways. This modulation can lead to neuroprotective effects, reducing neuronal damage and promoting cell survival.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine: Another enantiomer with different pharmacological properties.
2-Phenylchroman-4-one: The precursor in the synthesis, lacking the amine group.
Chroman derivatives: Various derivatives with modifications on the chroman ring.
Uniqueness
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomers and other chroman derivatives. Its hydrochloride form also enhances its pharmaceutical applicability by improving solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(2S,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-9,13,15H,10,16H2;1H/t13-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSLDXOMOAWTC-PBCQUBLHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@@H]1C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
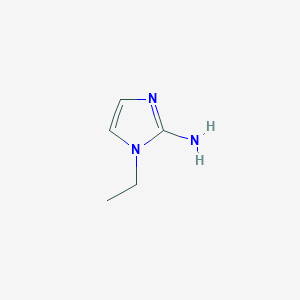
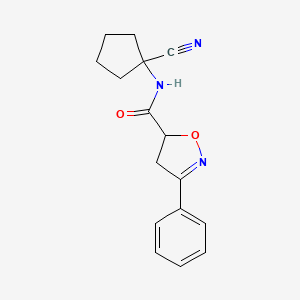
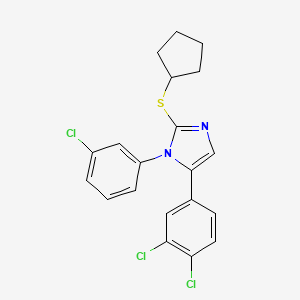
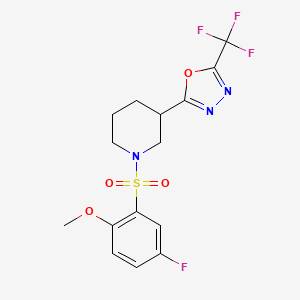
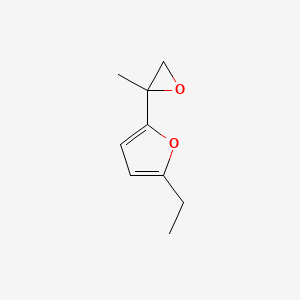

![2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B2930500.png)
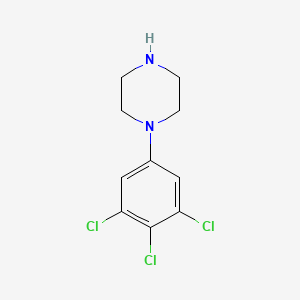
![N-{[4-(4-bromophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
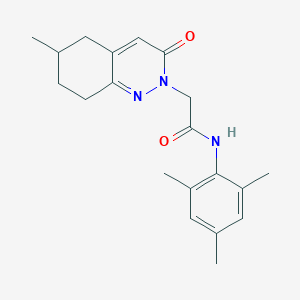
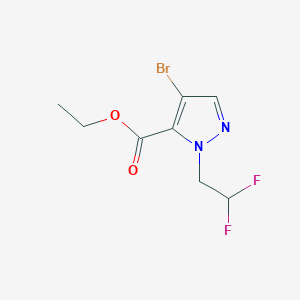
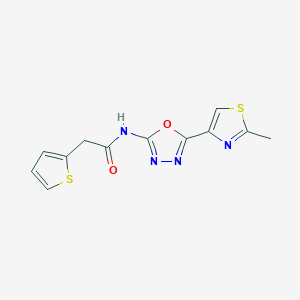
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)
